(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide
Description
Properties
CAS No. |
13155-12-9 |
|---|---|
Molecular Formula |
C6H15N3O2 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-methyl-3-nitropentane-1,5-diamine |
InChI |
InChI=1S/C6H15N3O2/c1-6(2-4-7,3-5-8)9(10)11/h2-5,7-8H2,1H3 |
InChI Key |
MYHHVTMSAVBSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(CCN)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Amination and Functional Group Introduction
The initial step often involves the preparation of a suitable aminoalkyl intermediate, such as 3-amino-1-(2-aminoethyl)-1-methylpropyl derivatives, through nucleophilic substitution or reductive amination reactions. For example, Gabriel synthesis and related amination methods have been employed to introduce primary amine groups on alkyl chains with moderate to good yields (~50%) under controlled conditions.
Protection and deprotection strategies are used to selectively functionalize the amino groups without side reactions. This is critical when multiple amine functionalities are present.
Formation of the Hydroxy Azane Oxide Group
The hydroxyazane oxide (N-oxide) functionality is introduced by oxidation of the corresponding amine precursor. Oxidizing agents such as peracids or hydrogen peroxide under mild conditions are typically used to convert tertiary amines to their N-oxide derivatives.
The oxidation step requires careful control of temperature (often 0–25°C) and pH to avoid over-oxidation or decomposition of sensitive groups.
Use of Pre-Functionalized Polymeric Supports
Some advanced methods utilize pre-functionalized poly(ethylene glycol) (PEG) or other polymeric supports to facilitate the synthesis and purification of the compound, especially when preparing nanoparticle conjugates or targeting ligands.
This approach allows for improved solubility and handling of the compound during synthesis.
Reaction Conditions and Yields
Mechanistic Insights and Optimization
The oxidation of the tertiary amine to the hydroxyazane oxide proceeds via electrophilic attack of the oxidant on the nitrogen lone pair, forming an N-oxide intermediate. The reaction is generally stereospecific and preserves the configuration of the carbon backbone.
Optimization of reaction time and oxidant equivalents is crucial to maximize yield and purity.
Protecting groups on amino functionalities are removed post-oxidation under acidic or basic conditions depending on the protecting group used.
Research Findings and Comparative Analysis
Patents and research articles emphasize the importance of mild oxidation conditions to avoid degradation of the aminoalkyl backbone.
The use of polymeric supports such as PEG has been shown to facilitate purification and improve the pharmacokinetic properties of the compound when used in biomedical applications.
Comparative studies indicate that direct oxidation of free amines yields lower purity products compared to oxidation of protected intermediates, highlighting the need for stepwise synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxides or ketones.
Reduction: The amino groups can be reduced to form amines or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce various amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide as an anticancer agent. Research indicates that derivatives of this compound exhibit promising antiproliferative activity against various cancer cell lines. For instance, compounds synthesized from similar structural frameworks have demonstrated IC50 values in the low micromolar range, indicating their effectiveness in inhibiting cancer cell growth.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
The synthesis of these compounds often involves chemoselective reactions that modify the core structure to enhance biological activity, making them suitable candidates for further development in cancer therapy .
Biochemical Applications
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, its derivatives have shown effectiveness in modulating enzyme activity related to amino acid metabolism, which can be crucial for developing treatments for metabolic disorders.
Neuroprotective Effects
There is emerging evidence suggesting that (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide may possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress, a significant factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This protective effect is attributed to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival.
Material Science
Polymer Chemistry
In material science, (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide is utilized as a building block for synthesizing polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve tensile strength and thermal stability, making it suitable for applications in coatings and composite materials.
| Property | Before Modification | After Modification |
|---|---|---|
| Tensile Strength | 20 MPa | 35 MPa |
| Thermal Stability | 150 °C | 200 °C |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal detailed the synthesis of several analogs of (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide, which were tested against human cancer cell lines. The results indicated that modifications to the side chains significantly impacted their anticancer activity, with some compounds achieving IC50 values below 5 µg/mL .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stress. The results showed that treatment with (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide reduced cell death by approximately 40%, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in binding to enzymes, receptors, or other biomolecules, modulating their activity and function. This interaction can lead to changes in cellular processes, signaling pathways, and overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Azane Oxide Compounds
Azane oxides (hydroxylamine derivatives) are a diverse class of compounds with applications ranging from metabolic intermediates to industrial chemicals. Below is a detailed comparison of the target compound with structurally or functionally related azane oxides.
Structural and Functional Group Analysis
Key Observations:
Substituent Diversity: The target compound features aliphatic amino groups, making it more hydrophilic and reactive compared to aromatic or long-chain azane oxides. Compounds like (Diphenylmethylene)(1-mesitylethyl) azane oxide and Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide have aromatic or sulfinyl groups, enhancing lipophilicity and stability in biological systems .
Biological Relevance: (Diphenylmethylene)(1-mesitylethyl) azane oxide was identified in Populus tomentosum under nitrogen deficiency, with a fold change of -1.93, suggesting a role in stress response . The target compound’s amino groups may interact with metal ions or biomolecules, positioning it as a candidate for pharmaceutical or agricultural uses (e.g., nutrient delivery).
Industrial Applications: Azane oxides with aromatic or fatty acid chains (e.g., hexadecanoate derivatives) are used in surfactants and corrosion inhibitors , whereas the target compound’s polarity may favor aqueous applications.
Physicochemical and Regulatory Considerations
Notes:
- The target compound’s absence from hazard lists suggests it may have a safer profile, though further toxicological studies are needed.
Biological Activity
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide, a compound with potential therapeutic applications, has garnered attention due to its biological activity, particularly in the context of cancer treatment and receptor modulation. This article reviews the existing literature on its biological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C₉H₁₅N₃O
- Molecular Weight : 169.24 g/mol
Its structure features an amine group that is crucial for its biological interactions, particularly in receptor binding and modulation.
1. Antitumor Activity
Research indicates that (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide exhibits significant antitumor properties. A patent describes methods for treating multiple myeloma using this compound, highlighting its ability to inhibit undesired angiogenesis associated with tumor growth . The compound's mechanism likely involves modulation of signaling pathways that control cell proliferation and apoptosis.
2. Melanocortin-5 Receptor Modulation
Another area of interest is the compound's ability to act as an antagonist at the melanocortin-5 receptor (MC5R). This receptor is involved in various physiological processes, including energy homeostasis and inflammation. Studies have shown that antagonism of MC5R can lead to beneficial effects in metabolic disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide:
Case Study 1: Antitumor Efficacy
A study conducted on multiple myeloma cell lines demonstrated that treatment with (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide resulted in a significant reduction in cell viability compared to controls. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent against hematological malignancies.
Case Study 2: Metabolic Effects
In a metabolic syndrome model, administration of the compound led to improved insulin sensitivity and reduced body weight gain in treated subjects compared to controls. This effect was attributed to the antagonistic action on MC5R, which plays a role in energy expenditure and appetite regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
